

Application Note: UV-Vis Spectrophotometric Method for the Analysis of Esomeprazole Strontium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of esomeprazole in its strontium salt form. The method is based on the measurement of UV absorbance of esomeprazole in a suitable solvent. This document provides a comprehensive protocol for sample preparation, instrument parameters, and data analysis. The method validation parameters, based on published data for closely related esomeprazole salts, are also summarized to demonstrate the method's suitability for its intended purpose.

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion.^{[1][2]} It is the S-isomer of omeprazole and is widely used in the treatment of acid-related gastrointestinal disorders.^[3] Esomeprazole is available in various salt forms, including **esomeprazole strontium**. Accurate and reliable analytical methods are crucial for the quality control of **esomeprazole strontium** in bulk drug and pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible analytical technique for the quantification of esomeprazole. This method relies on the inherent chromophoric properties of the esomeprazole molecule, which exhibits strong absorbance in the UV region.

Principle

The quantitative determination of **esomeprazole strontium** is based on the measurement of its absorbance at the wavelength of maximum absorption (λ_{max}) in a specified solvent.^[4] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed to determine the concentration of an unknown sample.

Materials and Reagents

- **Esomeprazole Strontium** Reference Standard
- Methanol (Analytical Grade)^{[1][5]}
- Deionized or Distilled Water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer

Experimental Protocols

Selection of Wavelength (λ_{max})

The wavelength of maximum absorbance (λ_{max}) for esomeprazole is typically determined by scanning a standard solution in the UV range (200-400 nm). For esomeprazole in methanol, the λ_{max} is consistently reported to be around 299 nm to 301 nm.^{[1][4][6]}

Preparation of Standard Stock Solution (1000 $\mu\text{g/mL}$)

- Accurately weigh 100 mg of **Esomeprazole Strontium** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of methanol.

- Sonicate for 15 minutes to ensure complete dissolution.[7]
- Make up the volume to 100 mL with methanol.

Preparation of Working Standard Solution (100 µg/mL)

- Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask.
- Dilute to the mark with methanol.[1]

Preparation of Calibration Curve Standards

- Prepare a series of dilutions from the working standard solution (100 µg/mL) to obtain concentrations in the linear range (e.g., 2-10 µg/mL).[1][5]
- For example, to prepare 2, 4, 6, 8, and 10 µg/mL solutions, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the working standard solution into separate 10 mL volumetric flasks and dilute to the mark with methanol.

Sample Preparation (from Tablet Formulation)

- Weigh and finely powder 20 tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 40 mg of esomeprazole and transfer it to a 100 mL volumetric flask.[7]
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[7]
- Make up the volume to 100 mL with methanol.
- Filter the solution through a suitable filter paper.[1]
- Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.

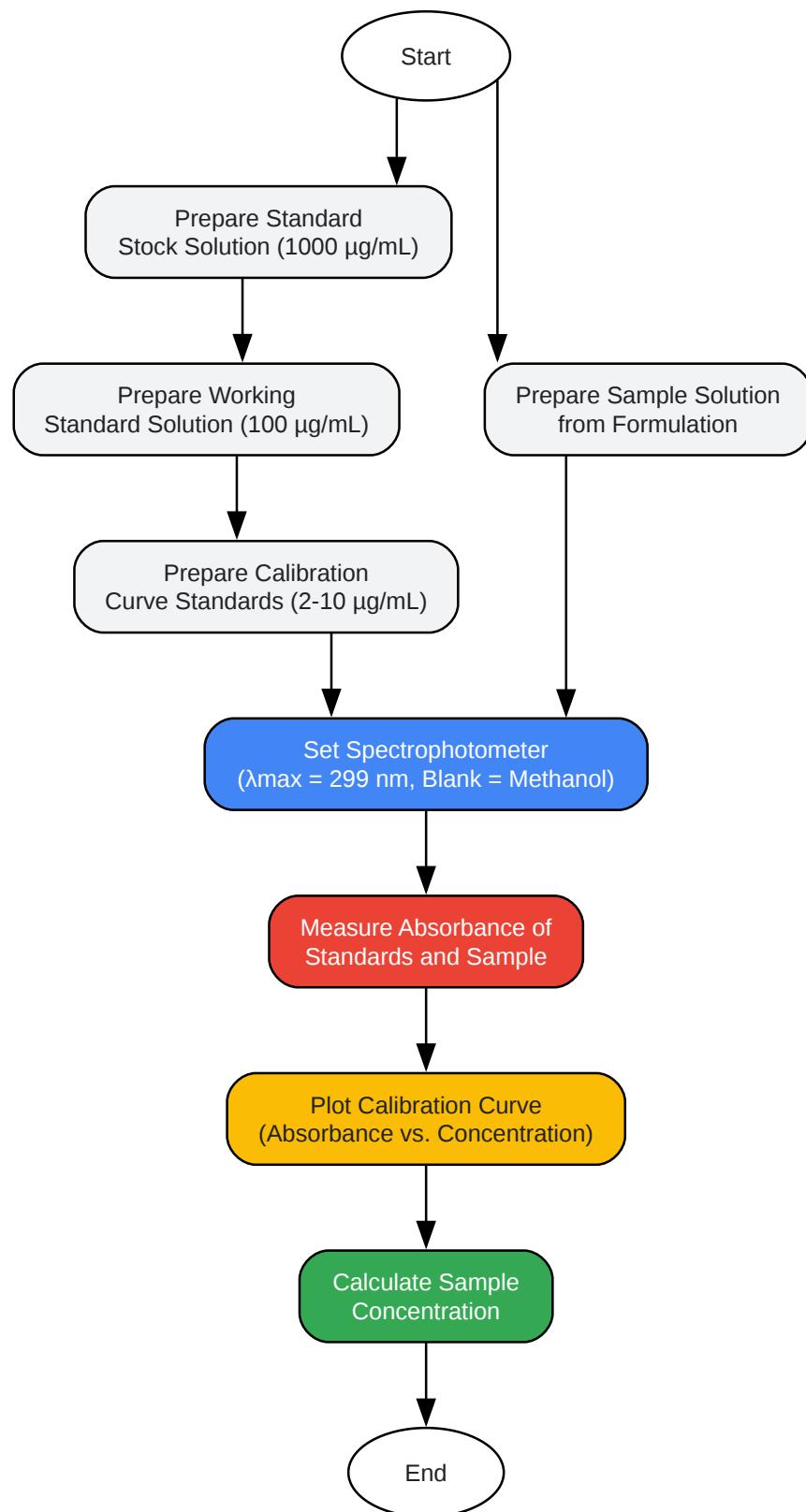
Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to measure absorbance at the predetermined λ_{max} (e.g., 299 nm).
- Use methanol as the blank to zero the instrument.[\[4\]](#)
- Measure the absorbance of each of the calibration curve standards and the sample solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the sample solution from the linear regression equation of the calibration curve.

Method Validation Parameters

The following table summarizes the typical validation parameters for the UV-Vis spectrophotometric analysis of esomeprazole, as reported in the literature for esomeprazole salts. These parameters demonstrate the method's performance characteristics.

Parameter	Typical Value	Reference
Wavelength (λ_{max})	299 - 301 nm (in Methanol)	[1] [4] [6]
Linearity Range	2 - 10 $\mu\text{g/mL}$	[1] [5]
5 - 35 $\mu\text{g/mL}$	[3]	
1 - 40 $\mu\text{g/mL}$	[8] [9]	
4 - 40 $\mu\text{g/mL}$	[7]	
Correlation Coefficient (r^2)	> 0.999	[1]
Accuracy (% Recovery)	98 - 99.23%	[1]
99.59 - 100.69%	[7]	
Precision (%RSD)	< 2%	[1]
Limit of Detection (LOD)	1.16 $\mu\text{g/mL}$	[2]
Limit of Quantitation (LOQ)	1.00 $\mu\text{g/mL}$	[5]
3.52 $\mu\text{g/mL}$	[2]	


Data Presentation

The quantitative data for a typical method validation of esomeprazole analysis is presented below for easy comparison.

Validation Parameter	Method 1	Method 2	Method 3
Solvent	Methanol	Methanol	Water (with HCl)
λ_{max} (nm)	299	301	352
Linearity Range ($\mu\text{g/mL}$)	2-10	5-30	1-40
Correlation Coefficient (r^2)	0.999	Not Specified	0.9997
% Recovery	98-99.23	Not Specified	Not Specified
% RSD	< 2	Not Specified	Not Specified
LOD ($\mu\text{g/mL}$)	Not Specified	Not Specified	Not Specified
LOQ ($\mu\text{g/mL}$)	Not Specified	Not Specified	Not Specified

Visualization

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis analysis of **Esomeprazole Strontium**.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative analysis of **esomeprazole strontium**. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical dosage forms. The validation parameters, based on existing literature for esomeprazole, indicate that the method is reliable and robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrpr.com [ijrpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. journaljpri.com [journaljpri.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: UV-Vis Spectrophotometric Method for the Analysis of Esomeprazole Strontium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1257675#uv-vis-spectrophotometric-method-for-esomeprazole-strontium-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com